2-(4-フルオロピペリジン-1-イル)アニリン

概要

説明

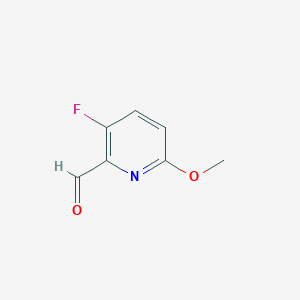

“2-(4-Fluoropiperidin-1-yl)aniline” is a chemical compound with the CAS Number: 1554044-58-4 . It has a molecular weight of 194.25 and its IUPAC name is 2-(4-fluoropiperidin-1-yl)aniline . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “2-(4-Fluoropiperidin-1-yl)aniline” is 1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 .Physical and Chemical Properties Analysis

“2-(4-Fluoropiperidin-1-yl)aniline” is a solid compound . It has a molecular weight of 194.25 .科学的研究の応用

医薬品設計と開発

2-(4-フルオロピペリジン-1-イル)アニリン: は、様々な医薬品化合物の合成における貴重な中間体です。 ピペリジンコアは、医薬品化学において一般的なモチーフであり、しばしば中枢神経系を標的とする薬剤に見られます . フッ素原子は、その電気陰性度と小さなサイズにより、化合物が標的に対する結合親和性を高めることができます .

生物学的研究

生物学的研究において、この化合物は神経伝達物質系の研究に使用されています。 フッ素原子は生体等価体として作用し、水素原子を置き換えて生物活性を改変しますが、分子サイズや形状を大幅に変えることはありません .

化学合成

この化合物は、有機合成におけるビルディングブロックとして役立ち、特に環化、アミノ化、置換などの様々な反応によってより複雑なピペリジン誘導体を構築する際に役立ちます . 固体の物理的形態により、実験室環境での取り扱いと測定が容易になります .

薬理学的応用

2-(4-フルオロピペリジン-1-イル)アニリン: は、潜在的な薬理学的活性を有する化合物の合成に関与しています。 炎症や癌などの病状の治療において有望な効果を示す誘導体の作成に使用されてきました . フッ素原子の存在は、これらの誘導体の代謝安定性にとって重要です .

工業用途

主に医薬品に使用されていますが、この化合物は工業化学でも応用されています。 フッ素化ピペリジン構造を必要とする特殊化学品の合成の前駆体として使用できます .

化学的性質研究

この化合物の反応性や安定性などの固有の化学的性質は、化学的性質研究の興味深い対象となっています。 研究者は、様々な条件下での挙動を探求することで、フッ素置換がピペリジン環に与える影響をより深く理解することができます .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

作用機序

Target of Action

It is known that piperidine derivatives, which include 2-(4-fluoropiperidin-1-yl)aniline, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and can affect multiple biochemical pathways .

Result of Action

Piperidine derivatives are known to have a wide range of therapeutic effects, depending on their specific structure and the targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of piperidine derivatives .

生化学分析

Biochemical Properties

2-(4-Fluoropiperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, 2-(4-Fluoropiperidin-1-yl)aniline can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 2-(4-Fluoropiperidin-1-yl)aniline on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to affect neurotransmitter release and uptake, thereby altering synaptic transmission. In cancer cells, 2-(4-Fluoropiperidin-1-yl)aniline can induce apoptosis or inhibit cell proliferation by affecting specific signaling pathways .

Molecular Mechanism

At the molecular level, 2-(4-Fluoropiperidin-1-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, 2-(4-Fluoropiperidin-1-yl)aniline can modulate gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluoropiperidin-1-yl)aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Fluoropiperidin-1-yl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(4-Fluoropiperidin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-(4-Fluoropiperidin-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 2-(4-Fluoropiperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters or bind to plasma proteins, affecting its bioavailability and distribution. The compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

2-(4-Fluoropiperidin-1-yl)aniline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .

特性

IUPAC Name |

2-(4-fluoropiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGOREKXQUYUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)

![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)

![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)